Rivaroxaban

Descripción

Propiedades

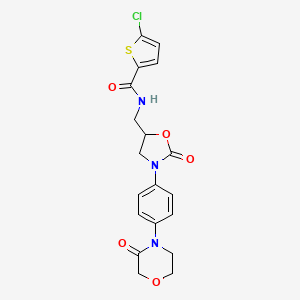

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057723 | |

| Record name | Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media | |

| Record name | Rivaroxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellowish powder | |

CAS No. |

366789-02-8 | |

| Record name | Rivaroxaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366789-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rivaroxaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rivaroxaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIVAROXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDF7JZ4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rivaroxaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Rivaroxaban on Factor Xa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Rivaroxaban, a direct oral anticoagulant, exerts its therapeutic effect through the specific inhibition of Factor Xa (FXa). The document details the binding kinetics, inhibitory profile, and the subsequent impact on the coagulation cascade. Furthermore, it supplies detailed protocols for key experimental assays utilized in the characterization of Rivaroxaban's activity and provides visual representations of the critical pathways and experimental workflows.

Core Mechanism of Action

Rivaroxaban is a small-molecule oxazolidinone derivative that functions as a potent, selective, and reversible direct inhibitor of Factor Xa.[1][2] Its mechanism does not require a cofactor such as antithrombin to exert its anticoagulant effect.[2] By binding directly to the active site of both free FXa and FXa assembled in the prothrombinase complex, Rivaroxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2][3] This action is central to the coagulation cascade, and its inhibition leads to a significant reduction in thrombin generation, thereby preventing the formation of fibrin (B1330869) clots.[3]

Rivaroxaban exhibits high selectivity for Factor Xa, with a more than 10,000-fold greater affinity for FXa compared to other related serine proteases, such as thrombin, trypsin, and plasmin.[1][2] This specificity contributes to its predictable anticoagulant effect and favorable safety profile. The interaction with the active site of Factor Xa involves the S1 and S4 binding pockets.[4][5][6]

The inhibitory action of Rivaroxaban extends to multiple forms of Factor Xa, including:

-

Free Factor Xa: Circulating, unbound activated Factor X.[2][3]

-

Prothrombinase-bound Factor Xa: Factor Xa complexed with Factor Va on a phospholipid surface, which is responsible for the rapid burst of thrombin generation.[1][2][3]

-

Clot-associated Factor Xa: Factor Xa that is bound to fibrin within an existing thrombus, which can contribute to clot propagation.[1][2]

By neutralizing these different pools of Factor Xa, Rivaroxaban provides effective anticoagulation in various physiological and pathological states.

Quantitative Data on Rivaroxaban-Factor Xa Interaction

The interaction between Rivaroxaban and Factor Xa has been extensively quantified through various in vitro studies. The following tables summarize the key kinetic and inhibitory parameters.

Table 1: Binding Kinetics and Inhibition Constants of Rivaroxaban for Factor Xa

| Parameter | Value | Species | Comments | Reference |

| Inhibition Constant (Ki) | 0.4 nmol/L | Human | Competitive inhibition | [1] |

| 0.4 ± 0.02 nmol/L | Human | [2] | ||

| 2.6 ± 0.4 nmol/L | Human | Chromogenic assay | [7] | |

| Association Rate Constant (kon) | 1.7 x 107 mol/L-1s-1 | Human | Rapid binding | [1] |

| Dissociation Rate Constant (koff) | 5 x 10-3 s-1 | Human | Reversible binding | [1] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Rivaroxaban

| Target | IC50 Value | Species | Assay Conditions | Reference |

| Free Factor Xa | 0.7 nmol/L | Human | Purified enzyme | [8] |

| 0.8 nmol/L | Rabbit | Purified enzyme | [8] | |

| 3.4 nmol/L | Rat | Purified enzyme | [8] | |

| 21 ± 1 nmol/L | Human | Endogenous FXa in plasma | [2] | |

| Prothrombinase-bound Factor Xa | 2.1 nmol/L | Human | [1][8] | |

| 2.1 ± 0.4 nmol/L | Human | [2] | ||

| Clot-associated Factor Xa | 75 nmol/L | Human | [1][2][8] | |

| Thrombin Generation (ETP) | 35 nmol/L | Human | Platelet-rich plasma | [3] |

| Other Serine Proteases | >20 µmol/L | Human | Demonstrates high selectivity | [1][8] |

Table 3: Effect of Rivaroxaban on Coagulation Assays

| Assay | Effect | Rivaroxaban Concentration | Reagent/Conditions | Reference |

| Prothrombin Time (PT) | Concentration-dependent prolongation | ~691 nmol/L (for doubling PT) | Neoplastin Plus® | [3] |

| Endogenous Thrombin Potential (ETP) | Reduced by 50% | 35 nmol/L | Platelet-rich plasma | [3] |

| Reduced by ~40% (5 mg dose) | In vivo | Tissue factor-induced | [2] | |

| Reduced by ~65% (30 mg dose) | In vivo | Tissue factor-induced | [2] | |

| Reduced by ~80% (5 mg dose) | In vivo | Collagen-induced | [2] | |

| Reduced by ~90% (30 mg dose) | In vivo | Collagen-induced | [2] |

Key Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay is the preferred method for quantifying the plasma concentration of Rivaroxaban. It measures the residual activity of a known amount of exogenous FXa after inhibition by Rivaroxaban in the plasma sample.

Principle: Patient plasma containing Rivaroxaban is incubated with a fixed amount of bovine Factor Xa. Rivaroxaban inhibits a portion of the added FXa. The remaining, uninhibited FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The color intensity is inversely proportional to the concentration of Rivaroxaban in the sample and is measured spectrophotometrically.

Detailed Methodology:

-

Sample Preparation: Collect whole blood in a 3.2% sodium citrate (B86180) tube. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Reagents:

-

Rivaroxaban calibrators and controls.

-

Bovine Factor Xa reagent.

-

FXa-specific chromogenic substrate (e.g., Z-Gly-Gly-Arg-AMC).

-

Assay buffer (e.g., Tris-buffered saline, pH 7.4).

-

-

Procedure (Automated Analyzer):

-

Pre-warm reagents and samples to 37°C.

-

Pipette 50 µL of calibrator, control, or patient PPP into a cuvette.

-

Add 100 µL of bovine Factor Xa reagent. Incubate for 120 seconds at 37°C.

-

Add 100 µL of chromogenic substrate solution.

-

Measure the change in optical density at 405 nm over a defined period (e.g., 180 seconds).

-

-

Calculation: Construct a calibration curve by plotting the change in optical density against the known concentrations of the Rivaroxaban calibrators. Use this curve to determine the Rivaroxaban concentration in the patient samples.

Prothrombin Time (PT) Assay

While less specific than the anti-Xa assay, the PT assay is sensitive to the effects of Rivaroxaban and can be used for a qualitative assessment of its anticoagulant effect.[9]

Principle: The PT assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of thromboplastin (B12709170) (a mixture of tissue factor and phospholipids) and calcium. Rivaroxaban prolongs the PT by inhibiting FXa, a key component of the common coagulation pathway initiated by tissue factor.

Detailed Methodology:

-

Sample Preparation: Prepare platelet-poor plasma as described for the chromogenic anti-Xa assay.

-

Reagents:

-

Thromboplastin reagent (a reagent sensitive to Rivaroxaban, such as Neoplastin CI Plus, is recommended).[9]

-

Calcium chloride (often included in the thromboplastin reagent).

-

-

Procedure (Coagulometer):

-

Pre-warm 50 µL of patient PPP to 37°C in a cuvette.

-

Rapidly add 100 µL of pre-warmed thromboplastin reagent to the cuvette to initiate clotting.

-

The coagulometer automatically detects the formation of a fibrin clot and records the time in seconds.

-

-

Interpretation: The result is reported in seconds. A prolonged PT, relative to a normal reference range, indicates the presence of an anticoagulant effect. The degree of prolongation is concentration-dependent, but the correlation can vary significantly between different thromboplastin reagents.[9]

Thrombin Generation Assay (Calibrated Automated Thrombogram - CAT)

This global hemostasis assay provides a comprehensive assessment of the overall potential of a plasma sample to generate thrombin over time.[10]

Principle: Coagulation is initiated in a plasma sample, and the generation of thrombin is continuously monitored by measuring the cleavage of a fluorogenic substrate. The resulting thrombin generation curve provides several parameters, including the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated.[11]

Detailed Methodology:

-

Sample Preparation: Prepare platelet-poor plasma as previously described.

-

Reagents:

-

Fluorogenic substrate for thrombin (e.g., Z-Gly-Gly-Arg-AMC).

-

Thrombin calibrator.

-

Trigger solution containing a low concentration of tissue factor and phospholipids.

-

-

Procedure (Fluorometer with dedicated software):

-

Pipette 80 µL of PPP into a 96-well plate.

-

Add 20 µL of the trigger solution to initiate coagulation.

-

Simultaneously, in a separate well for calibration, add 20 µL of thrombin calibrator to 80 µL of the same plasma.

-

Add 20 µL of the fluorogenic substrate/calcium chloride solution to all wells.

-

Place the plate in the fluorometer, which maintains a temperature of 37°C.

-

The instrument continuously measures the fluorescence generated over time (typically 60 minutes).

-

-

Data Analysis: The software calculates the first derivative of the fluorescence curve to generate the thrombogram. The software then uses the calibrator well to convert the fluorescence signal into thrombin concentration (nM) and calculates the key thrombin generation parameters.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between two biomolecules, allowing for the determination of association and dissociation rate constants.[12][13][14]

Principle: A ligand (e.g., Factor Xa) is immobilized on a sensor chip. An analyte (Rivaroxaban) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU). A sensorgram, a plot of RU versus time, is generated, from which kinetic parameters can be derived.[13]

Detailed Methodology:

-

Immobilization of Ligand (Factor Xa):

-

Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Inject human Factor Xa (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

Prepare a series of Rivaroxaban dilutions in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

-

Inject the different concentrations of Rivaroxaban over the immobilized Factor Xa surface at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of an association phase (Rivaroxaban injection) followed by a dissociation phase (running buffer injection).

-

Regenerate the sensor surface between cycles if necessary with a mild regeneration solution (e.g., a short pulse of a low pH buffer).

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

Mandatory Visualizations

References

- 1. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X [frontiersin.org]

- 7. Mechanistic Basis for the Differential Effects of Rivaroxaban and Apixaban on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Thrombin generation by calibrated automated thrombography in goat plasma: Optimization of an assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. criver.com [criver.com]

- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Rivaroxaban: A Comprehensive Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure and synthesis of rivaroxaban, a potent, orally bioavailable direct inhibitor of Factor Xa.[1] Marketed under the brand name Xarelto®, it is a widely prescribed anticoagulant for the treatment and prevention of various thromboembolic disorders.[2][3] This document details its chemical characteristics, key structural features, established synthetic pathways with experimental protocols, and its mechanism of action within the coagulation cascade.

Molecular Structure and Physicochemical Properties

Rivaroxaban is a pure (S)-enantiomer with a complex molecular architecture.[4] Its structure is a derivative of morpholine (B109124) and thiophene (B33073) and is characterized by a central oxazolidinone core.[2][5] This core structure is also found in the antibiotic linezolid.[2]

The IUPAC name for rivaroxaban is (S)-5-chloro-N-{[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methyl}thiophene-2-carboxamide.[1][2] It is an odorless, non-hygroscopic, white to yellowish powder that is practically insoluble in water and only slightly soluble in organic solvents.[4][6]

Key Structural Features

The rivaroxaban molecule can be dissected into three main components:

-

Chlorothiophene moiety: This aromatic ring with a chlorine substituent plays a crucial role in the molecule's binding to the S1 pocket of Factor Xa.[6]

-

Oxazolidinone core: This five-membered heterocyclic ring is a key structural element shared with other bioactive compounds and is central to the molecule's overall conformation.[2]

-

Morpholinone-phenyl group: This part of the molecule contributes to its binding affinity and pharmacokinetic properties.

Physicochemical Data

The key quantitative data for rivaroxaban are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₈ClN₃O₅S | [1][7] |

| Molecular Weight | 435.88 g/mol | [1][7] |

| CAS Number | 366789-02-8 | [2][7] |

| Appearance | White to yellowish powder | [4] |

| Purity | ≥99% | [7] |

| Hydrogen Bond Donors | 1 | [8] |

| Rotatable Bonds | 6 | [8] |

| Topological Polar Surface Area | 116.42 Ų | [8] |

| Elemental Analysis | C: 52.35%, H: 4.16%, Cl: 8.13%, N: 9.64%, O: 18.35%, S: 7.36% | [1] |

Synthesis of Rivaroxaban

Several synthetic routes for rivaroxaban have been developed. A common and efficient approach involves the reaction of 4-(4-aminophenyl)morpholin-3-one (B139978) with a suitable electrophile to form the oxazolidinone ring, followed by coupling with 5-chlorothiophene-2-carbonyl chloride.

A Representative Synthetic Scheme

A widely cited synthesis of rivaroxaban proceeds through the following key steps:

-

Preparation of the key starting material, 4-(4-aminophenyl)morpholin-3-one, through the cyclization of 2-(phenylamino)ethan-1-ol with chloroacetyl chloride, followed by nitration and subsequent reduction of the nitro group.[9]

-

Reaction of 4-(4-aminophenyl)morpholin-3-one with an epoxide to introduce the propanolamine (B44665) side chain.

-

Cyclization to form the oxazolidinone ring.

-

Conversion of the terminal alcohol to an amine.

-

Finally, acylation of the amine with 5-chlorothiophene-2-carbonyl chloride to yield rivaroxaban.[3]

The logical relationship of a common synthetic pathway is illustrated in the diagram below.

Detailed Experimental Protocol: Final Acylation Step

The final step in the synthesis of rivaroxaban is the acylation of 4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one with 5-chlorothiophene-2-carbonyl chloride.[3] The following protocol is adapted from published literature.

Materials:

-

4-[4-((S)-5-aminomethyl]-2-oxooxazolidin-3-yl) phenyl]morpholine-3-one methanesulfonate (B1217627) salt

-

5-chlorothiophene-2-carbonyl chloride

-

Potassium bicarbonate (KHCO₃)

-

Methyl ethyl ketone (MEK)

-

Toluene

-

Water

Procedure:

-

The methanesulfonate salt of (S)-4-[4-(5-aminomethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one (2.0 kg) is dissolved in a mixture of 5.0 L of methyl ethyl ketone (MEK) and 10.0 L of water.[3]

-

A solution of potassium bicarbonate (1.55 kg in 5.0 L of water) is added to the mixture, which is then stirred and cooled to 15°C.[3]

-

A solution of 5-chlorothiophene-2-carbonyl chloride (13.9 L, 2.14 M in toluene) in 6.0 L of MEK is added.[3]

-

The reaction mixture is stirred at 20°C for 15 minutes.[3]

-

After the reaction is complete, ethanol (16.0 L) is added, and the mixture is stirred at 35°C for 30 minutes.[3]

-

The mixture is then heated to 50°C for 30 minutes and filtered.[3]

-

The clear filtrate is cooled to 5°C and stirred for 2 hours to allow for crystallization.[3]

-

The resulting product is collected by filtration, washed with hot water (2 x 2.5 L, 60°C) and ethanol (2 x 3.0 L), and then dried under vacuum to yield rivaroxaban.[3]

Synthesis Data

| Parameter | Value | Reference |

| Yield | 96% (for the final acylation step) | [3] |

| Melting Point | 229.5-231 °C | [3] |

| Purity (HPLC) | 99.95% | [3] |

| (R)-isomer | < 0.03% | [3] |

Mechanism of Action and Signaling Pathway

Rivaroxaban is a selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[2] By inhibiting FXa, rivaroxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[10] This, in turn, prevents the formation of fibrin (B1330869) clots.[10][11] Rivaroxaban inhibits both free FXa and FXa bound in the prothrombinase complex.[2]

The coagulation cascade and the point of inhibition by rivaroxaban are depicted below.

Recent studies have also suggested that rivaroxaban may have anti-inflammatory and pro-fibrinolytic properties through its effects on the NF-κB signaling pathway.[12]

Experimental Workflows: Quality Control and Analysis

The quality and purity of rivaroxaban in bulk drug and pharmaceutical dosage forms are typically assessed using High-Performance Liquid Chromatography (HPLC).[13][14][15] A standard workflow for the RP-HPLC analysis of rivaroxaban is outlined below.

This workflow ensures the accurate and precise quantification of rivaroxaban, which is essential for quality control in pharmaceutical manufacturing.[14][15] The method is validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.[14]

References

- 1. medkoo.com [medkoo.com]

- 2. Rivaroxaban - Wikipedia [en.wikipedia.org]

- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Rivaroxaban (JAN/USAN/INN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. ahajournals.org [ahajournals.org]

- 7. scbt.com [scbt.com]

- 8. rivaroxaban | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 11. Rivaroxaban: Pharmacology, Classification & Structure | Study.com [study.com]

- 12. Rivaroxaban attenuates thrombosis by targeting the NF-κB signaling pathway in a rat model of deep venous thrombus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japsonline.com [japsonline.com]

- 14. wjpmr.com [wjpmr.com]

- 15. jbino.com [jbino.com]

The Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban in Preclinical Evaluation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of rivaroxaban, a direct Factor Xa (FXa) inhibitor. The data presented herein is collated from various in vitro and in vivo studies in key preclinical species, offering critical insights for researchers in the fields of pharmacology, toxicology, and drug development.

Executive Summary

Rivaroxaban is an orally bioavailable, selective, and direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] Preclinical studies have been instrumental in characterizing its pharmacological profile, demonstrating predictable pharmacokinetics and potent antithrombotic effects across multiple animal models.[2][3] This document summarizes the key PK/PD parameters, details the experimental methodologies employed in these foundational studies, and visualizes the underlying mechanism of action and experimental workflows.

Pharmacokinetics

Preclinical investigations have shown that rivaroxaban possesses predictable pharmacokinetic properties, characterized by rapid absorption and moderate to high bioavailability in common animal models.[2][4] Unchanged rivaroxaban is the primary active component found in plasma across all species studied, with no major or pharmacologically active circulating metabolites identified.[5][6] The drug is eliminated through both renal and fecal/biliary pathways.[2][5][6]

Pharmacokinetic Parameters in Preclinical Models

The following table summarizes key pharmacokinetic parameters of rivaroxaban observed in rats and dogs.

| Species | Dose | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) |

| Rat | 1 mg/kg p.o. | 57-66%[2][4] | Data not available | Data not available | Data not available | Data not available |

| 3 mg/kg p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |

| 10 mg/kg p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | 0.3 mg/kg p.o. | 60-86%[2][4] | Data not available | Data not available | Data not available | Data not available |

| 1 mg/kg p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |

| 3 mg/kg p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |

| 0.5 mg/kg q12h | Data not available | ~150 (Day 7) | ~2 | ~4.3 | Data not available |

Note: Comprehensive Cmax, Tmax, Half-life, and AUC data were not fully available in the provided search results. The table reflects the available bioavailability data and specific findings from a repeated-dosing study in dogs.[7][8]

Excretion Profile

| Species | Route of Administration | Urinary Excretion (% of dose) | Fecal Excretion (% of dose) | Total Recovery (% of dose) |

| Rat | Oral / Intravenous | 25%[2][5][6] | 67%[2][5][6] | ≥92%[5][6] |

| Dog | Oral | 52%[2][5][6] | 43%[2][5][6] | ≥92%[5][6] |

Pharmacodynamics

Rivaroxaban exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting both free and clot-bound Factor Xa, as well as FXa within the prothrombinase complex.[4][9][10] This inhibition leads to a reduction in thrombin generation, a key step in the formation of a stable fibrin (B1330869) clot.[9]

In Vitro Potency

| Parameter | Value | Species/Matrix |

| Ki (Factor Xa inhibition) | 0.4 nM[9][10] | Human |

| IC50 (Prothrombinase activity) | 2.1 nM[9][10] | Human |

| IC50 (Clot-associated Factor Xa) | 75 nM[9][10] | Human |

| IC50 (Endogenous Factor Xa) | 21 nM[10] | Human Plasma |

| IC50 (Anti-Factor Xa activity) | 0.053 mg/L[11] | Canine Plasma |

In Vivo Antithrombotic Efficacy

The antithrombotic potential of rivaroxaban has been demonstrated in various in vivo preclinical models of both venous and arterial thrombosis.[2][9]

| Model | Species | Route | ED50 (mg/kg) |

| Venous Stasis | Rat | Intravenous | 0.1[2] |

| Arteriovenous Shunt | Rat | Oral | 5.0[9] |

| Arteriovenous Shunt | Rabbit | Oral | 0.6[2][9] |

| Ferric Chloride Model | Rat | Intravenous | 2.4[9] |

| Ferric Chloride Model | Mouse | Intravenous | 1.0[9] |

Effect on Coagulation Parameters

Rivaroxaban produces a concentration-dependent prolongation of clotting times, with the prothrombin time (PT) being a more sensitive measure than the activated partial thromboplastin (B12709170) time (aPTT).[9][12]

| Parameter | Species | Effect |

| Prothrombin Time (PT) | Rat | 1.8-fold increase at ED50; 3.2-fold increase at 0.3 mg/kg.[2][4] |

| Factor Xa Activity | Rat | 32% inhibition at ED50; 65% inhibition at 0.3 mg/kg.[2][4] |

| Thrombin Generation | Canine | Completely suppressed at concentrations ≥0.8 mg/L.[11] |

Experimental Protocols

The characterization of rivaroxaban's PK/PD profile relies on a suite of standardized preclinical models and analytical techniques.

Pharmacokinetic Analysis

-

Animal Models : Studies typically use male Wistar rats and Beagle dogs.[6]

-

Drug Administration : For oral administration, rivaroxaban is often suspended in a suitable vehicle (e.g., 1% Tylose) and administered via gavage.[5] Intravenous administration is performed as a bolus injection.[13]

-

Blood Sampling : Serial blood samples are collected from a suitable vessel (e.g., tail vein in rats, jugular vein in dogs) into tubes containing an anticoagulant (e.g., citrate (B86180) or EDTA) at predetermined time points post-dose. Plasma is separated by centrifugation and stored frozen (-20°C or lower) until analysis.

-

Analytical Method : Rivaroxaban concentrations in plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[[“]][15][16] This technique offers high sensitivity and specificity. Sample preparation often involves a simple protein precipitation step.[16]

Pharmacodynamic Analysis

-

In Vivo Thrombosis Models :

-

Venous Stasis Model (Rat) : This model assesses venous antithrombotic activity. A segment of the vena cava is isolated and blood stasis is induced. The weight of the resulting thrombus is measured after a set period. Rivaroxaban is administered prior to the induction of stasis.[2]

-

Arteriovenous (AV) Shunt Model (Rat, Rabbit) : This model evaluates arterial antithrombotic effects. An extracorporeal shunt containing a silk thread is inserted between an artery and a vein. The thread initiates thrombus formation. The weight of the thrombus formed on the thread is determined.[9]

-

-

Ex Vivo Coagulation Assays :

-

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) : These are standard clotting assays performed on citrated plasma samples collected from drug-treated animals.[12]

-

Anti-Factor Xa Activity : This chromogenic assay specifically measures the inhibition of Factor Xa. A known amount of FXa is added to the plasma sample, and the residual FXa activity is measured by its ability to cleave a chromogenic substrate. The color intensity is inversely proportional to the rivaroxaban concentration.[12][17]

-

Thrombin Generation Assay (TGA) : This assay provides a comprehensive assessment of the coagulation potential by measuring the total amount of thrombin generated over time in plasma after the addition of a trigger (e.g., tissue factor).[11][18]

-

Visualizations: Mechanism and Workflows

Mechanism of Action: Inhibition of the Coagulation Cascade

Caption: Rivaroxaban directly inhibits Factor Xa, the convergence point of the coagulation cascade.

Preclinical PK/PD Experimental Workflow

Caption: A typical workflow for preclinical pharmacokinetic and pharmacodynamic evaluation of rivaroxaban.

References

- 1. Rivaroxaban - Wikipedia [en.wikipedia.org]

- 2. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The discovery of rivaroxaban: translating preclinical assessments into clinical practice [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the pharmacokinetics and pharmacodynamics of apixaban and rivaroxaban in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacokinetics and Biologic Activity of Apixaban in Healthy Dogs [frontiersin.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rivaroxaban demonstrates in vitro anticoagulant effects in canine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of rivaroxaban in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. consensus.app [consensus.app]

- 15. Determination of rivaroxaban in patient's plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of rivaroxaban in patient’s plasma samples by anti-Xa chromogenic test associated to High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of rivaroxaban and apixaban in serum samples of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. XARELTO - Mechanism of Action [jnjmedicalconnect.com]

The Genesis of a New Anticoagulant: A Technical Timeline of Rivaroxaban's Discovery and Development

For Immediate Release

Leverkusen, Germany - This whitepaper provides an in-depth technical guide to the discovery and development timeline of rivaroxaban (Xarelto®), a direct Factor Xa (FXa) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the journey from target identification through preclinical validation and pivotal clinical trials, culminating in its establishment as a cornerstone of modern anticoagulant therapy. The content herein emphasizes the experimental methodologies, quantitative data from key studies, and the logical progression of the development program.

Executive Summary: Targeting a Critical Coagulation Node

The development of rivaroxaban was born from the clinical need for an oral anticoagulant with a predictable pharmacokinetic and pharmacodynamic profile, overcoming the limitations of traditional therapies like warfarin (B611796). The strategic decision was made to target Factor Xa, a serine protease positioned at the convergence of the intrinsic and extrinsic coagulation pathways. Direct inhibition of FXa offered a promising mechanism to attenuate thrombin generation and subsequent fibrin (B1330869) clot formation effectively.[1] The research program, initiated by Bayer HealthCare, progressed from optimizing lead compounds based on structure-activity relationships to extensive preclinical and clinical evaluations.[2] Rivaroxaban emerged as the lead candidate due to its high potency, selectivity, and favorable oral bioavailability.[1] It received its first market approval in 2008, marking the arrival of the first oral, direct FXa inhibitor.[3]

Preclinical Development: Establishing Proof of Concept

The preclinical phase was designed to rigorously characterize the pharmacodynamic and pharmacokinetic properties of rivaroxaban and to establish its antithrombotic efficacy and safety in various in vivo models.

In Vitro Characterization

Initial studies focused on quantifying rivaroxaban's inhibitory activity and selectivity for Factor Xa. These assays were crucial for confirming the compound's mechanism of action and its potential for a wide therapeutic window.

| Parameter | Value | Methodology |

| FXa Inhibition Constant (Ki) | 0.4 ± 0.02 nM | Competitive kinetic studies using purified human Factor Xa.[1][4] |

| Prothrombinase IC50 | 2.1 ± 0.4 nM | Assay measuring the inhibition of the prothrombinase complex (FXa, FVa, calcium, phospholipids).[4] |

| Clot-Associated FXa IC50 | 75 nM | Assay quantifying inhibition of FXa bound within a pre-formed fibrin clot.[4] |

| Selectivity vs. other proteases | >10,000-fold | Panel screening against related serine proteases (e.g., thrombin, trypsin, plasmin).[1][4] |

| Table 1: In Vitro Inhibitory Activity of Rivaroxaban |

In Vivo Efficacy and Safety Models

Rivaroxaban's antithrombotic effects were evaluated in established animal models of venous and arterial thrombosis. A key model used was the Ferric Chloride (FeCl₃)-induced thrombosis model, which assesses thrombus formation following oxidative endothelial injury.

Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

-

Animal Preparation: Male C57BL/6 mice (8-12 weeks old) are anesthetized (e.g., with a ketamine/xylazine cocktail). The animal is placed in a supine position on a heating pad to maintain body temperature.[5][6]

-

Drug Administration: Rivaroxaban or a vehicle control is administered, typically via oral gavage, at a specified time before the surgical procedure to ensure adequate absorption.[5]

-

Surgical Procedure: A midline cervical incision is made to expose the common carotid artery. The artery is carefully isolated from the surrounding tissue and the vagus nerve. A miniature Doppler flow probe is placed around the artery to monitor blood flow continuously.[5][6]

-

Thrombosis Induction: A small piece of filter paper (e.g., 1 x 2 mm) is saturated with a freshly prepared FeCl₃ solution (e.g., 5-10% w/v). The saturated paper is topically applied to the adventitial surface of the carotid artery for a fixed duration (e.g., 3 minutes).[5][7]

-

Outcome Measurement: Following the removal of the filter paper, blood flow is monitored until complete vascular occlusion occurs, defined as the cessation of flow for a predetermined period. The primary endpoint is the Time to Occlusion (TTO) .[5] An increase in TTO indicates an antithrombotic effect.

The Coagulation Cascade and Rivaroxaban's Mechanism of Action

Rivaroxaban exerts its effect by directly binding to the active site of Factor Xa, preventing it from converting prothrombin (Factor II) into thrombin (Factor IIa). This action effectively dampens the amplification of the coagulation cascade, which is responsible for the formation of a stable fibrin clot.

Clinical Development Program

The clinical development of rivaroxaban was a multi-phase process designed to establish its safety, pharmacokinetics, and efficacy across various thromboembolic disorders.

Phase I: Human Pharmacology

Early-phase studies in healthy volunteers confirmed that rivaroxaban had predictable pharmacokinetics and pharmacodynamics. Key findings included rapid absorption, dose-proportional exposure, and a close correlation between plasma concentration and FXa inhibition. These studies established the dosing regimens for subsequent Phase II trials.

Pharmacodynamic Assessment Methodology: Anti-Factor Xa Chromogenic Assay

This assay is the gold standard for quantifying the anticoagulant effect of rivaroxaban.

-

Principle: The assay measures residual FXa activity in a patient's plasma sample. The amount of residual activity is inversely proportional to the concentration of rivaroxaban.[8][9]

-

Procedure:

-

Patient citrated plasma is incubated with a known, excess amount of Factor Xa. Rivaroxaban in the plasma binds to and inhibits a portion of this added FXa.[8]

-

A chromogenic substrate, which is a synthetic peptide that mimics the natural substrate of FXa and is linked to a color-releasing molecule (chromophore), is added.[9]

-

The remaining, uninhibited FXa cleaves the substrate, releasing the chromophore.

-

The color intensity is measured by a spectrophotometer.

-

-

Quantification: The color intensity is compared to a standard curve generated using plasma samples with known concentrations of rivaroxaban. The result is reported as rivaroxaban concentration (ng/mL).[4][9]

Phase II: Dose-Finding Studies

Phase II trials were crucial for identifying the optimal dose for preventing venous thromboembolism (VTE) in patients undergoing major orthopedic surgery. These studies demonstrated that a 10 mg once-daily dose provided a favorable balance of efficacy and safety compared to the standard of care, enoxaparin.

Phase III: Pivotal Efficacy and Safety Trials

A series of large-scale, multinational Phase III trials, collectively involving tens of thousands of patients, were conducted to establish the clinical utility of rivaroxaban in various indications.

RECORD Program: VTE Prevention in Orthopedic Surgery The four RECORD trials established the superiority of rivaroxaban 10 mg once daily over enoxaparin regimens for preventing VTE after total hip or knee arthroplasty, with a similar safety profile.[10][11]

| Trial | Patient Population | Rivaroxaban (10 mg od) Primary Efficacy Outcome | Enoxaparin Regimen Primary Efficacy Outcome | p-value | Major Bleeding (Riva vs. Enox) |

| RECORD1 | Total Hip Arthroplasty | 1.1% | 3.7% | <0.001 | 0.3% vs. 0.1% |

| RECORD2 | Total Hip Arthroplasty | 2.0% | 9.3% | <0.0001 | <0.1% vs. <0.1% |

| RECORD3 | Total Knee Arthroplasty | 9.6% | 18.9% | <0.001 | 0.6% vs. 0.5% |

| RECORD4 | Total Knee Arthroplasty | 6.9% | 10.1% | 0.0118 | 0.7% vs. 0.3% |

| Table 2: Key Efficacy and Safety Outcomes from the RECORD Program. Primary Efficacy Outcome: Composite of DVT, non-fatal PE, and all-cause mortality.[11][12] |

EINSTEIN Program: Treatment of Acute DVT and PE The EINSTEIN-DVT and EINSTEIN-PE studies demonstrated that a single-drug approach with rivaroxaban (15 mg twice daily for 3 weeks, then 20 mg once daily) was non-inferior to the standard dual-drug therapy (enoxaparin plus a Vitamin K Antagonist [VKA]) for treating acute VTE.[13] Critically, rivaroxaban was associated with a significant reduction in major bleeding.[13][14]

| Trial | Patient Population | Rivaroxaban (N=1731) Primary Efficacy Outcome | Enoxaparin/VKA (N=1718) Primary Efficacy Outcome | Hazard Ratio (95% CI) for Non-Inferiority | Major Bleeding (Riva vs. Enox/VKA) |

| EINSTEIN-DVT | Acute, Symptomatic DVT | 2.1% | 3.0% | 0.68 (0.44–1.04) | 0.8% vs. 1.2% |

| EINSTEIN-PE | Acute, Symptomatic PE | 2.1% (N=2419) | 1.8% (N=2413) | 1.12 (0.75–1.68) | 1.1% vs. 2.2% (p=0.003) |

| Table 3: Key Efficacy and Safety Outcomes from the EINSTEIN Program. Primary Efficacy Outcome: Recurrent VTE (composite of fatal or non-fatal PE or DVT).[13][15] |

ROCKET AF Trial: Stroke Prevention in Atrial Fibrillation The ROCKET AF trial compared rivaroxaban (20 mg once daily) with dose-adjusted warfarin in patients with nonvalvular atrial fibrillation at moderate to high risk for stroke. Rivaroxaban was shown to be non-inferior to warfarin for the primary efficacy endpoint.[16][17]

| Endpoint | Rivaroxaban (per-protocol analysis) | Warfarin (per-protocol analysis) | Hazard Ratio (95% CI) | p-value (non-inferiority) |

| Primary Efficacy (Stroke or Systemic Embolism) | 1.7% per year | 2.2% per year | 0.79 (0.66–0.96) | <0.001 |

| Primary Safety (Major & NMCR Bleeding) | 14.9% per year | 14.5% per year | 1.03 (0.96–1.11) | - |

| Intracranial Hemorrhage | 0.5% per year | 0.7% per year | 0.67 (0.47-0.93) | - |

| Table 4: Key Efficacy and Safety Outcomes from the ROCKET AF Trial.[16][18][19] |

Conclusion

The development of rivaroxaban represents a successful translation of rational drug design and targeted molecular inhibition into a valuable clinical therapy. From its potent and selective inhibition of Factor Xa demonstrated in preclinical studies to the robust evidence of efficacy and safety generated in the landmark Phase III clinical trial programs, rivaroxaban has fundamentally altered the landscape of anticoagulation. Its predictable pharmacology and oral, fixed-dose regimen offer a significant simplification over older agents, providing a critical tool for clinicians in the prevention and treatment of thromboembolic disease.

References

- 1. acforum-excellence.org [acforum-excellence.org]

- 2. researchgate.net [researchgate.net]

- 3. Ferric Chloride-induced Murine Thrombosis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. benchchem.com [benchchem.com]

- 6. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Xa Assays [practical-haemostasis.com]

- 9. lancet.co.za [lancet.co.za]

- 10. Real-world data confirm clinical trial outcomes for rivaroxaban in orthopaedic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Efficacy and Safety of Rivaroxaban for Venous Thromboembolism Prophylaxis after Total Hip and Total Knee Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]

- 12. XARELTO® (rivaroxaban) | Official Patient Website [xarelto-us.com]

- 13. Rivaroxaban and the EINSTEIN clinical trial programme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 15. RESULTS - Rivaroxaban (Xarelto) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cardiacrhythmnews.com [cardiacrhythmnews.com]

- 17. Rivaroxaban Once Daily Oral Direct Factor Xa Inhibition Compared With Vitamin K Antagonism for Prevention of Stroke and Embolism Trial in Atrial Fibrillation - American College of Cardiology [acc.org]

- 18. Primary and key secondary results from the ROCKET AF trial, and their implications on clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rivaroxaban versus warfarin in nonvalvular atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Anticoagulant Properties of Rivaroxaban: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivaroxaban is an orally administered, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Unlike traditional anticoagulants that require cofactors or act on multiple clotting factors, rivaroxaban's targeted mechanism offers a predictable anticoagulant response.[1][3][4] This technical guide provides an in-depth overview of the in-vitro anticoagulant properties of rivaroxaban, focusing on its mechanism of action, quantitative effects on coagulation parameters, and detailed experimental protocols for its assessment.

Mechanism of Action

Rivaroxaban exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of both free and clot-bound Factor Xa, as well as Factor Xa within the prothrombinase complex.[1] This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3] Thrombin is a pivotal enzyme that catalyzes the conversion of fibrinogen to fibrin (B1330869), the structural basis of a blood clot. By attenuating thrombin generation, rivaroxaban effectively disrupts the propagation of the coagulation cascade.[2][3] Its high selectivity for Factor Xa, over 10,000-fold greater than for other related serine proteases, underscores its targeted therapeutic action.[1][2]

Quantitative Effects on In-Vitro Coagulation Assays

Rivaroxaban's inhibition of Factor Xa leads to a concentration-dependent prolongation of various clotting times. The extent of this prolongation can be influenced by the specific reagents and analytical systems used.[5][6][7]

Prothrombin Time (PT)

The Prothrombin Time assay evaluates the extrinsic and common pathways of coagulation. Rivaroxaban demonstrates a concentration-dependent prolongation of PT.[2][5][8] The sensitivity of the PT assay to rivaroxaban is highly dependent on the thromboplastin (B12709170) reagent used.[5][6]

| Rivaroxaban Concentration (ng/mL) | Fold Increase in PT (approximate) |

| 50 | 1.2 - 1.5 |

| 100 | 1.5 - 2.0 |

| 200 | 2.0 - 3.0 |

| 400 | > 3.0 |

Note: This table represents a summary of approximate values from multiple in-vitro studies. Actual results will vary based on the specific PT reagent and analytical platform.

Activated Partial Thromboplastin Time (aPTT)

The activated Partial Thromboplastin Time assay assesses the intrinsic and common pathways. While rivaroxaban does prolong the aPTT, this assay is generally less sensitive than the PT for monitoring its effects.[7][8][9] The relationship between rivaroxaban concentration and aPTT prolongation is non-linear.[9]

| Rivaroxaban Concentration (ng/mL) | Fold Increase in aPTT (approximate) |

| 100 | 1.2 - 1.4 |

| 200 | 1.4 - 1.8 |

| 400 | 1.8 - 2.5 |

Note: This table provides an estimated range of aPTT prolongation based on available literature. The specific activator and analytical system significantly impact the results.

Anti-Factor Xa Chromogenic Assay

Chromogenic anti-Factor Xa assays are the most specific and sensitive method for quantifying rivaroxaban concentrations in plasma.[5] These assays measure the residual activity of a known amount of added FXa after inhibition by rivaroxaban. The remaining FXa activity is inversely proportional to the rivaroxaban concentration. This method shows a strong linear correlation with rivaroxaban plasma levels.[9]

| Rivaroxaban Concentration (ng/mL) | Anti-Factor Xa Activity (IU/mL) (illustrative) |

| 50 | 0.5 - 1.0 |

| 100 | 1.0 - 2.0 |

| 200 | 2.0 - 4.0 |

| 400 | 4.0 - 8.0 |

Note: The results are highly dependent on the specific assay kit and calibrators used. It is crucial to use rivaroxaban-specific calibrators for accurate quantification.

Effects on Thrombin Generation and Platelet Aggregation

Thrombin Generation: In-vitro studies have demonstrated that rivaroxaban prolongs the initiation phase and reduces the peak height of thrombin generation in a concentration-dependent manner in both platelet-poor and platelet-rich plasma.[2] This directly reflects its mechanism of inhibiting the conversion of prothrombin to thrombin.

Platelet Aggregation: Rivaroxaban does not have a direct effect on platelet aggregation induced by agonists such as ADP, collagen, or thrombin.[10][11] However, it can indirectly inhibit thrombin-induced platelet aggregation by reducing thrombin generation. Some studies have shown that rivaroxaban can inhibit tissue factor-induced platelet aggregation in-vitro, which is dependent on thrombin generation.[12]

Experimental Protocols

Detailed methodologies are critical for the accurate in-vitro assessment of rivaroxaban's anticoagulant properties.

Preparation of Rivaroxaban-Spiked Plasma

-

Materials:

-

Pooled normal human plasma (citrated)

-

Rivaroxaban powder

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Precision pipettes and sterile tubes

-

-

Procedure:

-

Prepare a stock solution of rivaroxaban in the chosen solvent at a high concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a range of working solutions.

-

Spike the pooled normal plasma with a small volume (typically 1-2% of the total plasma volume) of the working solutions to achieve the desired final concentrations of rivaroxaban.[13][14]

-

A vehicle control (plasma spiked with the solvent alone) should be prepared in parallel.

-

Gently mix the spiked plasma samples and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for equilibration.

-

Prothrombin Time (PT) Assay

-

Principle: This assay measures the time to clot formation after the addition of a thromboplastin reagent (containing tissue factor and phospholipids) to citrated plasma.

-

Procedure:

-

Pre-warm the rivaroxaban-spiked plasma samples and the PT reagent to 37°C.

-

Pipette a specific volume of the plasma sample (e.g., 50 µL) into a cuvette.

-

Initiate the reaction by adding a defined volume of the pre-warmed PT reagent (e.g., 100 µL).

-

The time to fibrin clot formation is measured optically or electromechanically by a coagulation analyzer.

-

Results are typically expressed in seconds or as an International Normalized Ratio (INR); however, INR is not recommended for monitoring rivaroxaban.

-

Activated Partial Thromboplastin Time (aPTT) Assay

-

Principle: This assay measures the clotting time of plasma after the addition of a contact activator (e.g., silica, kaolin) and a partial thromboplastin reagent (phospholipids), followed by calcium.

-

Procedure:

-

Pre-warm the rivaroxaban-spiked plasma samples, aPTT reagent, and calcium chloride solution to 37°C.

-

Pipette a specific volume of the plasma sample (e.g., 50 µL) and the aPTT reagent (e.g., 50 µL) into a cuvette and incubate for a defined period (e.g., 3-5 minutes).

-

Initiate clotting by adding a defined volume of the pre-warmed calcium chloride solution (e.g., 50 µL).

-

The time to clot formation is measured by a coagulation analyzer.

-

Results are expressed in seconds.

-

Chromogenic Anti-Factor Xa Assay

-

Principle: This is a two-stage assay. In the first stage, a known amount of excess Factor Xa is added to the plasma sample containing rivaroxaban. The rivaroxaban neutralizes a portion of the FXa. In the second stage, a chromogenic substrate specific for FXa is added. The residual FXa cleaves the substrate, releasing a colored compound. The color intensity is inversely proportional to the rivaroxaban concentration.

-

Procedure:

-

Dilute the rivaroxaban-spiked plasma samples as per the assay kit instructions.

-

Add a specific volume of the diluted plasma to a microplate well or cuvette.

-

Add a defined amount of Factor Xa reagent and incubate for a specified time at 37°C.

-

Add the chromogenic FXa substrate to initiate the colorimetric reaction.

-

Measure the change in absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

-

Calculate the rivaroxaban concentration based on a calibration curve generated using rivaroxaban standards.

-

Conclusion

Rivaroxaban is a potent and selective direct Factor Xa inhibitor with a predictable in-vitro anticoagulant profile. Its effects are readily quantifiable through standard coagulation assays, with the chromogenic anti-Factor Xa assay being the most robust method for precise measurement. A thorough understanding of its in-vitro properties and the methodologies for their assessment is essential for researchers and drug development professionals working with this and other novel anticoagulants. The variability in assay results due to different reagents highlights the importance of standardized protocols and the use of drug-specific calibrators for accurate evaluation.

References

- 1. The mechanism of action of rivaroxaban--an oral, direct Factor Xa inhibitor--compared with other anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 4. fiveable.me [fiveable.me]

- 5. Assessment of the impact of rivaroxaban on coagulation assays: laboratory recommendations for the monitoring of rivaroxaban and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of apixaban and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the oral, direct factor Xa inhibitor rivaroxaban on commonly used coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rivaroxaban differentially influences ex vivo global coagulation assays based on the administration time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of Rivaroxaban on Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Rivaroxaban on Platelet Aggregation. | Semantic Scholar [semanticscholar.org]

- 12. Effects of Rivaroxaban on Platelet Activation and Platelet–Coagulation Pathway Interaction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The in vitro anticoagulant effect of rivaroxaban in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The in-vitro anticoagulant effect of rivaroxaban in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

Rivaroxaban Metabolites and Their Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of rivaroxaban, a direct oral anticoagulant, and the biological activity of its metabolites. The information is intended to support research and drug development by offering a detailed summary of key data, experimental methodologies, and metabolic pathways.

Introduction

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade.[1][2][3] Its efficacy and safety are well-established for the prevention and treatment of thromboembolic disorders.[1][4] Understanding the metabolic fate of rivaroxaban is paramount for a complete assessment of its clinical pharmacology, including potential drug-drug interactions and effects of patient-specific factors. This document details the biotransformation of rivaroxaban and the functional characteristics of its metabolic products.

Metabolism of Rivaroxaban

Rivaroxaban is metabolized primarily in the liver through two main pathways: oxidative degradation of the morpholinone moiety and hydrolysis of amide bonds.[4][5][6] Approximately two-thirds of an administered dose undergoes metabolic degradation, while the remaining one-third is excreted unchanged in the urine.[7] The cytochrome P450 (CYP) enzymes, specifically CYP3A4/5 and CYP2J2, are the major contributors to the oxidative metabolism of rivaroxaban.[1][7] A portion of the metabolism also occurs via CYP-independent mechanisms.[4][7]

Unchanged rivaroxaban is the predominant compound in human plasma, and its metabolites are found at significantly lower concentrations.[4][5][8] Crucially, the metabolites of rivaroxaban are considered pharmacologically inactive and do not contribute to the drug's anticoagulant effect.[2][5]

Metabolic Pathways

The primary metabolic pathways of rivaroxaban are:

-

Oxidative Degradation of the Morpholinone Moiety: This is the major metabolic route, mediated by CYP3A4/5 and CYP2J2.[6][7] This pathway leads to the formation of several hydroxylated metabolites (e.g., M-2, M-3, M-8) and subsequent oxidation products.[9]

-

Hydrolysis of Amide Bonds: This occurs via CYP-independent mechanisms and results in the cleavage of the amide linkages in the rivaroxaban molecule, forming metabolites such as M-4 and M-7.[4][5][9]

The following diagram illustrates the key metabolic transformations of rivaroxaban.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of rivaroxaban.

Table 1: Pharmacokinetic Parameters of Rivaroxaban

| Parameter | Value | References |

| Time to Maximum Plasma Concentration (Tmax) | 2 - 4 hours | [1][7] |

| Bioavailability | 80 - 100% (10 mg dose) | [7][10] |

| Plasma Protein Binding | 92 - 95% | [7] |

| Terminal Half-life (t½) | 5 - 9 hours (young subjects)11 - 13 hours (elderly subjects) | [7][10] |

| Systemic Clearance | Approx. 10 L/h | [7] |

Table 2: Contribution of Metabolic Pathways to Rivaroxaban Elimination

| Pathway | Contribution to Total Elimination | References |

| CYP3A4-mediated | ~18% | [6][7] |

| CYP2J2-mediated | ~14% | [6][7] |

| CYP-independent Hydrolysis | ~14% | [6][7] |

Table 3: Excretion of Rivaroxaban and its Metabolites in Humans

| Route | Form | Percentage of Administered Dose | References |

| Renal | Unchanged Rivaroxaban | ~36% | [5][6] |

| Metabolites | ~30% | [6][11] | |

| Fecal | Unchanged Rivaroxaban | ~7% | [6] |

| Metabolites | ~21% | [6] |

Biological Activity of Metabolites

Extensive in vitro and in vivo studies have demonstrated that the metabolites of rivaroxaban are pharmacologically inactive.[2][5] The anticoagulant effect of rivaroxaban is solely attributable to the parent drug.[2]

Table 4: Comparative Anticoagulant Activity

| Compound | Target | In Vitro Activity (IC50 for Human Factor Xa) | In Vivo Anticoagulant Effect | References |

| Rivaroxaban (Parent Drug) | Factor Xa | 2.1 nM (Prothrombinase-bound)75 nM (Clot-associated) | Potent, dose-dependent anticoagulation | [2][7] |

| Metabolite M-1 | Not Applicable | Inactive | None | [2] |

| Metabolite M-2 | Not Applicable | Inactive | None | [2] |

| Metabolite M-4 | Not Applicable | Inactive | None | [2] |

Experimental Protocols

The characterization of rivaroxaban's metabolites and their biological activity involves a series of established experimental procedures.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the biotransformation of rivaroxaban.

Methodology:

-

Incubation: Radiolabeled [¹⁴C]rivaroxaban is incubated with human liver microsomes or hepatocytes.[9]

-

Sample Preparation: At various time points, aliquots are taken, and the reaction is quenched. Samples are then processed, often by protein precipitation with a solvent like acetonitrile.[12]

-

Analysis: The samples are analyzed using high-performance liquid chromatography (HPLC) coupled with radiodetection and tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites.[9][12]

In Vivo Metabolism and Excretion Studies (Human Mass Balance)

Objective: To determine the pharmacokinetic profile, metabolic pathways, and excretion routes of rivaroxaban in humans.

Methodology:

-

Administration: A single oral dose of radiolabeled [¹⁴C]rivaroxaban is administered to healthy volunteers.[5][6]

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals.[5][6]

-

Quantification of Radioactivity: Total radioactivity in the collected samples is measured using liquid scintillation counting.[8]

-

Metabolite Profiling and Identification: Samples are analyzed by HPLC with radiodetection and mass spectrometry to identify and quantify the parent drug and its metabolites.[8]

Assessment of Anticoagulant Activity

Objective: To determine the inhibitory effect of rivaroxaban and its metabolites on the coagulation cascade.

Methodology:

-

In Vitro Factor Xa Inhibition Assay:

-

Prothrombin Time (PT) Assay:

Conclusion

The metabolism of rivaroxaban is well-characterized, involving both CYP-dependent and -independent pathways. A key finding for drug development and clinical practice is that the resulting metabolites are pharmacologically inactive. The anticoagulant effect of rivaroxaban is therefore directly related to the plasma concentration of the parent drug. This comprehensive understanding of rivaroxaban's metabolic profile is essential for its safe and effective use in the management of thromboembolic disorders.

References

- 1. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Rivaroxaban - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetic Properties of Rivaroxaban in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and excretion of rivaroxaban, an oral, direct factor Xa inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro metabolism of rivaroxaban, an oral, direct factor Xa inhibitor, in liver microsomes and hepatocytes of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetic and pharmacodynamic profile of rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Off-Target Effects of Rivaroxaban in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivaroxaban, a direct inhibitor of Factor Xa (FXa), is a widely prescribed oral anticoagulant. While its on-target effects on the coagulation cascade are well-documented, a growing body of preclinical evidence reveals a range of off-target cellular effects that are independent of its anticoagulant properties. These pleiotropic effects have significant implications for drug development and may open new therapeutic avenues for rivaroxaban. This technical guide provides a comprehensive overview of the known off-target effects of rivaroxaban in various cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Off-Target Effects on Vascular Endothelial Cells

Rivaroxaban has been shown to exert protective effects on vascular endothelial cells, mitigating inflammation and enhancing endothelial barrier function. These effects are particularly relevant in the context of atherosclerosis and other vascular diseases.

Quantitative Data

| Cell Line | Rivaroxaban Concentration | Treatment | Observed Effect | Reference |

| HUVECs | 100 ng/mL, 500 ng/mL | 25-hydroxycholesterol (B127956) (25-OHC) stimulation | Decreased mRNA expression of IL-33 and TNF-α.[1] | [1] |

| HUVECs | 500 ng/mL | 25-OHC stimulation | Decreased mRNA expression of MCP-1.[1] | [1] |

| HUVECs | 100 ng/mL | 25-OHC stimulation | Increased expression of VE-cadherin.[1] | [1] |

| HUVECs | 100 ng/mL | 25-OHC stimulation | Lower level of VEGF in supernatants.[1] | [1] |

| HUVECs | 10-100 nM | - | Reduced platelet adhesion to endothelial cells.[2] | [2] |

| HUVECs | 50 nM | - | Increased u-PA protein expression and activity.[2] | [2] |

| HUVECs | 1 nM–1 μM | - | Dose-dependent positive effect on cell growth.[2] | [2] |

| HUVECs | - | FXa stimulation | Counteracted FXa-induced upregulation of several pro-inflammatory genes.[2][3] | [2][3] |

Experimental Protocols

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium-2 (EGM-2). For experiments, HUVECs are stimulated with pro-inflammatory agents like 25-hydroxycholesterol (10 µg/ml) or Factor Xa (FXa) in the presence or absence of varying concentrations of rivaroxaban (e.g., 100 ng/ml, 500 ng/ml) for specified durations (e.g., 4 to 40 hours).[1]

Endothelial Barrier Function Assays:

-

Real-Time Cell Analysis (RTCA-DP): Used to monitor changes in endothelial cell integrity in real-time.

-

Paracellular Flux Assay: Measures the permeability of the endothelial monolayer using a fluorometer.[1]

Gene Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): HUVECs are treated as described, and total RNA is extracted. qRT-PCR is then performed to quantify the mRNA expression levels of target genes such as IL-33, TNF-α, MCP-1, and VE-cadherin.[1]

Protein Analysis:

-

Confocal Microscopy: Used to visualize and quantify the expression of proteins like VE-cadherin.[1]

-

ELISA: Supernatants from cell cultures are collected to measure the concentration of secreted proteins like VEGF.[1]

Signaling Pathways and Experimental Workflow

Caption: Workflow for investigating rivaroxaban's effects on endothelial cells.

Off-Target Effects on Vascular Smooth Muscle Cells

Rivaroxaban has been observed to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of intimal hyperplasia and atherosclerosis.[4][5]

Quantitative Data

| Cell Line/Model | Rivaroxaban Concentration/Dose | Treatment | Observed Effect | Reference |

| Rabbit Carotid Artery Model | Not specified | Anastomosis | Significantly inhibited intimal hyperplasia and smooth muscle cell proliferation. | [4] |

| Mouse Vascular Injury Model | 5 mg/kg/day for 4 weeks | Wire injury | Attenuated neointimal formation. | [4] |

| Macrophage-VSMC Co-culture | Not specified | FXa-exposed macrophages | Reversed M1 macrophage-mediated contractile-synthetic phenotypic conversion of VSMCs. | [6] |

Experimental Protocols

In Vivo Models:

-

Rabbit Carotid Artery Anastomosis Model: A surgical model to induce intimal hyperplasia where the effects of rivaroxaban treatment are assessed histomorphologically.[4]

-

Mouse Wire-Induced Vascular Injury Model: A model where percutaneous vascular injury is induced, followed by administration of rivaroxaban to evaluate its effect on neointimal formation.[4]

In Vitro Co-culture System:

-

Macrophage-VSMC Contact Co-culture: Primary VSMCs are co-cultured with FXa-exposed macrophages that have been treated with rivaroxaban. The phenotypic conversion of VSMCs is then assessed by measuring markers like NICD1 and HES1.[6]

Signaling Pathways

Rivaroxaban's effect on VSMCs appears to be indirect, mediated through its action on macrophages. It inhibits the FXa-induced M1 polarization of macrophages by targeting the PAR2/Akt/HIF1α signaling pathway. This, in turn, reduces the expression of the Notch ligand Dll4 in macrophages, leading to the inhibition of Notch signaling in co-cultured VSMCs and preventing their phenotypic conversion.[6]

Caption: Rivaroxaban inhibits VSMC phenotypic conversion via macrophage signaling.

Off-Target Effects on Platelets

The impact of rivaroxaban on platelet function is a complex area with some conflicting reports. While some studies suggest an antiplatelet effect, others show no direct impact on aggregation.

Quantitative Data

| Study Population | Rivaroxaban Concentration/Dose | Agonist | Observed Effect | Reference |

| In vitro (Human Plasma) | IC50: 0.06 µmol/L | Tissue factor | Inhibited platelet aggregation by inhibiting thrombin generation.[7] | [7] |

| In vitro (Human Platelets) | Not specified | Collagen, ADP, U46619, Thrombin | No effect on platelet aggregation.[7] | [7] |

| Atrial Fibrillation Patients | 5, 10, 15, and 20 mg daily | ADP, epinephrine, arachidonic acid, collagen, thrombin | No significant changes in the percentage of platelet aggregation.[8] | [8] |

| Atrial Fibrillation Patients | Not specified | Thrombin | Significantly lower platelet aggregation 2h after taking rivaroxaban.[9] | [9] |

| In vitro (Human Platelets) | Not specified | FXa | Inhibits FXa-driven platelet activation via PAR-1.[10][11] | [10][11] |

Experimental Protocols

Platelet Aggregometry:

-

Light Transmission Aggregometry (LTA): Platelet-rich plasma is treated with various agonists (e.g., ADP, collagen, thrombin), and the change in light transmission is measured to quantify platelet aggregation.

-

Multiple-Electrode Aggregometry (MEA): Whole blood is used to assess platelet aggregation in response to different agonists.[11]

Thrombus Formation under Flow Conditions:

-

Blood from patients treated with rivaroxaban is perfused over collagen or atherosclerotic plaque material under arterial flow conditions to assess thrombus formation.[10][11]

Signaling Pathways

Recent evidence suggests that FXa can directly activate platelets through Protease-Activated Receptor-1 (PAR-1), independent of thrombin. Rivaroxaban, by inhibiting FXa, can block this activation pathway.[10][11]

Caption: Rivaroxaban inhibits FXa-mediated platelet activation through PAR-1.

Off-Target Effects on Osteoblasts

Studies on human osteoblasts suggest that rivaroxaban may have a negative impact on bone metabolism by reducing osteoblast function, although it does not appear to affect cell viability.

Quantitative Data

| Cell Line | Rivaroxaban Concentration | Treatment Duration | Observed Effect | Reference |

| Primary Human Osteoblasts | 0.013, 0.13, 1.3, and 13 μg/ml | 7 days | Significant reduction in alkaline phosphatase activity.[12][13] | [12][13] |

| Primary Human Osteoblasts | Not specified | 1 and 7 days | Reduction in mRNA expression of osteocalcin, Runx2, and BMP-2.[12][13] | [12][13] |

| Primary Human Osteoblasts | 0.013 and 0.13 μg/ml | Not specified | Significant increase in cell viability (15% and 10%, respectively).[12] | [12] |